molecular formula C11H18N4O B7557156 N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide

Cat. No. B7557156
M. Wt: 222.29 g/mol
InChI Key: HBDKRSYBKFNGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide, also known as ACPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD belongs to the class of pyrazolecarboxamides and has a molecular formula of C11H18N4O.

Scientific Research Applications

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been shown to activate metabotropic glutamate receptors (mGluRs) and modulate synaptic transmission, which makes it a useful tool for studying the mechanisms of synaptic plasticity and learning and memory. N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has also been investigated for its potential as an analgesic agent, as it has been shown to reduce pain sensitivity in animal models. Additionally, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been studied for its potential role in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide is primarily through its activation of mGluRs. Specifically, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide acts as an agonist of mGluR1 and mGluR5, which are G protein-coupled receptors that modulate intracellular signaling pathways in neurons. By activating these receptors, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide can modulate synaptic transmission and plasticity, leading to changes in neuronal excitability and behavior.
Biochemical and Physiological Effects
N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are cellular mechanisms underlying learning and memory. N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has also been shown to reduce pain sensitivity in animal models, likely through its modulation of nociceptive signaling pathways. In cancer research, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide in lab experiments is its specificity for mGluRs, which allows for targeted modulation of synaptic transmission and neuronal excitability. Additionally, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying the mechanisms of synaptic plasticity and other biological processes. However, one limitation of using N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide is its potential for off-target effects, as it may interact with other receptors and signaling pathways in addition to mGluRs. Additionally, the effects of N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide may vary depending on the specific experimental conditions and the type of tissue or cell being studied.

Future Directions

There are many potential future directions for research on N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide. In neuroscience, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide could be further studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and epilepsy. Additionally, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide could be used to investigate the mechanisms of synaptic plasticity and learning and memory in more detail. In cancer research, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide could be further studied for its potential as a cancer therapy, and its effects on different types of cancer cells could be explored. Finally, N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide could be used as a starting point for the development of new drugs with improved specificity and efficacy for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexylamine with methyl pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide as a white crystalline solid.

properties

IUPAC Name

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-7-8(6-13-15)11(16)14-10-4-2-9(12)3-5-10/h6-7,9-10H,2-5,12H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDKRSYBKFNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide

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